5-Amino-3-(3-chloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-3-(3-chloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes an amino group, a chloropropenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-chloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with 3-chloroprop-2-en-1-ylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also include purification steps such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-chloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloropropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
5-Amino-3-(3-chloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-chloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 5-Amino-3-(3-chloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a unique combination of functional groups and structural features that contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10ClN3O2 |
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Molecular Weight |
215.64 g/mol |
IUPAC Name |
5-amino-3-[(E)-3-chloroprop-2-enyl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10ClN3O2/c1-11-5-6(10)7(13)12(8(11)14)4-2-3-9/h2-3,5H,4,10H2,1H3/b3-2+ |
InChI Key |
BEMDIGIIDXUQMP-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C/C=C/Cl)N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CC=CCl)N |
Origin of Product |
United States |
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